molecular formula C19H15NO5 B2909195 N-([2,3'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034442-03-8

N-([2,3'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2909195
CAS No.: 2034442-03-8
M. Wt: 337.331
InChI Key: WZXXOOJNTDJUEX-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that features a unique structure combining bifuran and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. This method employs coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction. The reaction conditions are optimized to achieve high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-assisted synthesis. This would require optimization of reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent quality and yield on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted furan and benzofuran compounds .

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide stands out due to its combination of bifuran and benzofuran structures, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-22-16-4-2-3-12-9-17(25-18(12)16)19(21)20-10-14-5-6-15(24-14)13-7-8-23-11-13/h2-9,11H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXXOOJNTDJUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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